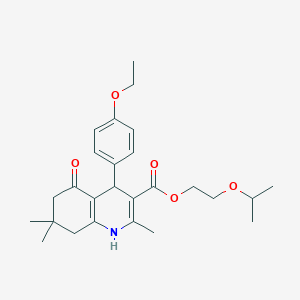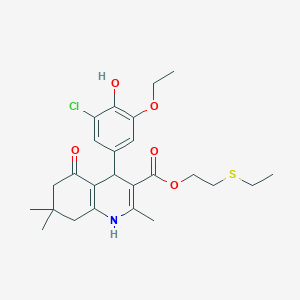
2-(Propan-2-yloxy)ethyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Propan-2-yloxy)ethyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a quinoline core, an ethoxyphenyl group, and a propan-2-yloxyethyl ester.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yloxy)ethyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative, an aldehyde, and an alkene under acidic conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where an ethoxybenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Ester Group: The ester group can be formed through an esterification reaction, where the carboxylic acid group of the quinoline derivative reacts with an alcohol (propan-2-yloxyethanol) in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include using high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core and the ethoxyphenyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group of the quinoline core. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group. Common nucleophiles include amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with new functional groups.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biology, quinoline derivatives are known for their antimicrobial and antimalarial activities. This compound may be studied for its potential biological activities, including its ability to inhibit the growth of bacteria and parasites.
Medicine
In medicine, quinoline derivatives are used as therapeutic agents for various diseases. This compound may be investigated for its potential as a drug candidate for the treatment of infectious diseases, cancer, and neurological disorders.
Industry
In industry, this compound can be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of new materials with specific properties.
作用机制
The mechanism of action of 2-(Propan-2-yloxy)ethyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is likely to involve interactions with various molecular targets, including enzymes and receptors. The quinoline core can interact with DNA and proteins, leading to the inhibition of key biological processes. The ethoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, while the ester group may facilitate its metabolic stability.
相似化合物的比较
Similar Compounds
- 2-(Propan-2-yloxy)ethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 2-(Propan-2-yloxy)ethyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
The uniqueness of 2-(Propan-2-yloxy)ethyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyphenyl group may enhance its lipophilicity and biological activity compared to similar compounds with different substituents.
属性
IUPAC Name |
2-propan-2-yloxyethyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35NO5/c1-7-30-19-10-8-18(9-11-19)23-22(25(29)32-13-12-31-16(2)3)17(4)27-20-14-26(5,6)15-21(28)24(20)23/h8-11,16,23,27H,7,12-15H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKLQMQUOQGFKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCCOC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-chloro-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5044049.png)
![2-cyclohexyl-6-{[4-(2-thienylmethyl)-1,4-diazepan-1-yl]carbonyl}-1,3-benzoxazole](/img/structure/B5044057.png)
![2-[1-(2-ethoxybenzyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B5044067.png)
![N~2~-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]glycinamide](/img/structure/B5044070.png)
![5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(5-methyl-2-furyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5044078.png)
![5-chloro-2-[[N-[(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)methyl]-4-methoxyanilino]methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B5044089.png)
![Ethyl 2-[(2,4-dichlorobenzoyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B5044092.png)

![2-[4-(2,6-Dimethyl-4-nitrophenoxy)butoxy]-1,3-dimethyl-5-nitrobenzene](/img/structure/B5044105.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5044110.png)
![(5E)-1-(1,3-benzodioxol-5-yl)-5-[(5-iodofuran-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5044116.png)
amino}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide](/img/structure/B5044126.png)
![3-(2-chlorophenyl)-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5044138.png)
![N-(4-Acetylphenyl)-3-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]propanamide](/img/structure/B5044151.png)
